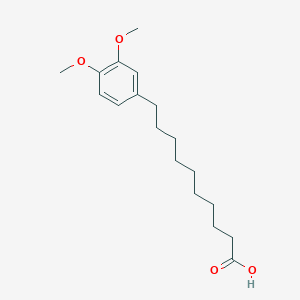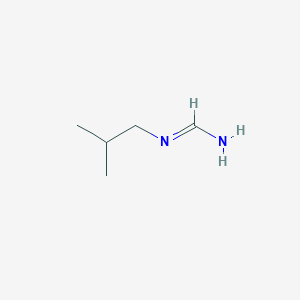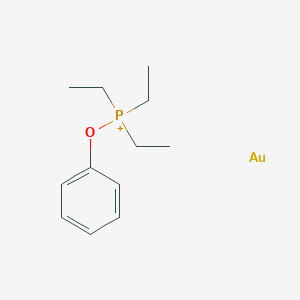![molecular formula C6H5N3OS B14354807 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 90997-78-7](/img/structure/B14354807.png)
3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazinones, which are known for their diverse pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazine derivatives with thiazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylidene group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylidene position .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s interaction with other enzymes and receptors in human cells is being studied to understand its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazin-7-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[2,3-d]pyrimidinone: This compound has a similar pharmacophore and exhibits comparable biological activities.
Uniqueness
3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
90997-78-7 |
|---|---|
分子式 |
C6H5N3OS |
分子量 |
167.19 g/mol |
IUPAC名 |
3-methylidene-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C6H5N3OS/c1-4-3-11-6-8-5(10)2-7-9(4)6/h2H,1,3H2 |
InChIキー |
MWQLCLNBRHUFJE-UHFFFAOYSA-N |
正規SMILES |
C=C1CSC2=NC(=O)C=NN12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)





